4-amino-N-(1H-pyrazol-4-yl)butanamide CAS 1172325-06-2 properties
This guide provides an in-depth technical analysis of 4-(4-amino-1H-pyrazol-1-yl)butanamide (CAS 1172325-06-2).[1] Note that while the topic query referenced "4-amino-N-(1H-pyrazol-4-yl)butanamide," the CAS number provid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(4-amino-1H-pyrazol-1-yl)butanamide (CAS 1172325-06-2).[1] Note that while the topic query referenced "4-amino-N-(1H-pyrazol-4-yl)butanamide," the CAS number provided definitively corresponds to the N1-alkylated pyrazole structure described below. This distinction is critical for synthetic planning and structural activity relationship (SAR) studies.
CAS: 1172325-06-2
Role: Advanced Pharmaceutical Intermediate / Heterocyclic Building Block
Part 1: Executive Technical Summary
4-(4-amino-1H-pyrazol-1-yl)butanamide is a bifunctional heterocyclic scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK, BTK targets) and antifungal agents . Its structure features a pyrazole core substituted at the N1 position with a butyramide chain and at the C4 position with a primary amine.
This specific topology allows the molecule to serve as a "linker-head" unit in drug design:
The Primary Amine (C4-NH2): A nucleophilic handle for coupling with electrophilic warheads (e.g., acryloyl chlorides) or heteroaryl cores.
The Butanamide Tail: Provides a polar, hydrogen-bonding motif often required to occupy solvent-exposed pockets in enzyme active sites, improving solubility and pharmacokinetic profiles.
Part 2: Chemical Profile & Physicochemical Properties[2]
Identity & Constants
Property
Specification
IUPAC Name
4-(4-aminopyrazol-1-yl)butanamide
CAS Number
1172325-06-2
Molecular Formula
C₇H₁₂N₄O
Molecular Weight
168.20 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Predicted Physicochemical Parameters
Parameter
Value
Significance
cLogP
-1.3 (approx)
Indicates high hydrophilicity; good for lowering lipophilicity of drug candidates.
TPSA
86.9 Ų
Suggests good membrane permeability but high polar surface area.
pKa (Amine)
~4.0 - 5.0
The pyrazole amine is weakly basic compared to aliphatic amines.
pKa (Amide)
>15
Non-ionizable under physiological conditions.
Part 3: Synthetic Utility & Manufacturing Pathways
The synthesis of CAS 1172325-06-2 typically follows a convergent route involving the regioselective alkylation of a nitropyrazole precursor followed by reduction. This method avoids the handling of unstable hydrazine intermediates.
Note: If using 4-nitropyrazole, tautomerism exists, but alkylation generally favors the sterically less hindered nitrogen (or yields a mixture separable by crystallization).
Step 2: Nitro Reduction
Precursor: 4-(4-nitro-1H-pyrazol-1-yl)butanamide.
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, Methanol.
Method B (Chemical Reduction): Iron powder (
), Ammonium Chloride (), Ethanol/Water reflux.
Purification: Filtration through Celite (if Pd/C used) followed by recrystallization from Ethanol/EtOAc.
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from raw materials to the final amine intermediate.
Caption: Figure 1. Convergent synthesis of CAS 1172325-06-2 via N-alkylation and nitro-reduction.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for drug development, the following analytical markers must be verified.
1H-NMR Signature (DMSO-d6)
Pyrazole Protons: Two distinct singlets (or close doublets) in the aromatic region, typically around
7.0 – 7.5 ppm (C3-H and C5-H). The C5-H is often slightly downfield due to proximity to the alkyl chain.
Amine (
): Broad singlet around 3.5 – 4.5 ppm (exchangeable with ).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
Retention Time: Expect early elution due to high polarity (LogP -1.3).
Part 5: Handling, Stability & Safety
Degradation Pathways
Oxidation: The primary amine at C4 is susceptible to air oxidation over time, turning the solid brown. Store under inert gas (Argon/Nitrogen).
Hydrolysis: The terminal amide is relatively stable but can hydrolyze to the carboxylic acid (4-(4-amino-1H-pyrazol-1-yl)butanoic acid) under strong acidic or basic conditions at elevated temperatures.
PPE: Nitrile gloves, safety goggles, and fume hood mandatory during handling.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25220782, 4-(4-amino-1H-pyrazol-1-yl)butanamide. Retrieved from [Link]
Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for pyrazole alkylation methods).
European Chemicals Agency (ECHA). Registration Dossier: Pyrazole derivatives. (General safety data for amino-pyrazole intermediates).
The Pyrazole Privileged Core: A Technical Guide to Amine-Functionalized Building Blocks in Modern Medicinal Chemistry
Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have led to a surge in the number of pyrazole-containing drugs reaching the market.[1][3] This in-depth technical guide focuses on a critical subclass of these scaffolds: pyrazole-based amine building blocks. These molecules serve as versatile synthons for the construction of complex drug candidates, offering strategic vectors for molecular elaboration and fine-tuning of physicochemical and pharmacological properties. We will explore the fundamental synthetic strategies for accessing these key intermediates, delve into their diverse applications across various therapeutic areas, and elucidate the underlying structure-activity relationships that govern their biological effects.
The Strategic Importance of the Pyrazole Amine Scaffold
The pyrazole ring system's value in drug design stems from its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors (N-sp2), which facilitates strong and specific interactions with biological targets.[3] Furthermore, the pyrazole core is metabolically stable and can serve as a bioisosteric replacement for other functionalities, such as amide bonds, to improve pharmacokinetic profiles.[4]
The introduction of an amine group onto the pyrazole ring dramatically expands its utility. The amino group provides a key handle for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents to probe the chemical space around a biological target. This is crucial for optimizing potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. Aminopyrazoles are broadly classified based on the position of the amino group (3-amino, 4-amino, and 5-aminopyrazoles), with each isomer offering distinct reactivity and spatial orientation of the amino functional group.[5]
Synthetic Strategies for Accessing Pyrazole-Based Amine Building Blocks
The construction of the aminopyrazole core can be achieved through several robust and versatile synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis and its Progeny: Condensation of β-Ketonitriles with Hydrazines
One of the most classical and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[6][7] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.
Experimental Protocol: Synthesis of a Generic 5-Aminopyrazole
Reaction Setup: To a solution of a β-ketonitrile (1.0 eq.) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate or a substituted hydrazine (1.1 eq.).
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the desired 5-aminopyrazole.
The regioselectivity of the cyclization with substituted hydrazines is a critical consideration, often influenced by the electronic and steric nature of the substituents on both the β-ketonitrile and the hydrazine.
Caption: The Knorr synthesis of 5-aminopyrazoles.
From Malononitrile Derivatives: Access to 3,5-Diaminopyrazoles
Malononitrile and its derivatives are valuable precursors for the synthesis of 3,5-diaminopyrazoles. These compounds possess a wide spectrum of biological activities and serve as versatile building blocks for further chemical modifications.[6] The reaction with hydrazine proceeds smoothly, often in an alcohol solvent, to yield the corresponding diaminopyrazole.
Multi-Component Reactions (MCRs): A Strategy for Diversity
Multi-component reactions have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular diversity.[8] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, including aminopyrazoles. For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can afford complex pyrano[2,3-c]pyrazole derivatives in a single, atom-economical step.[8]
Caption: A multi-component reaction for pyrazole synthesis.
Applications of Pyrazole-Based Amines in Drug Discovery
The versatility of pyrazole-based amine building blocks is showcased by their widespread application in the development of therapeutic agents across numerous disease areas.
Kinase Inhibitors: Targeting the Engine of Cancer
Protein kinases are a major class of drug targets in oncology.[9] The pyrazole scaffold has proven to be a key structural motif in the design of potent and selective kinase inhibitors.[2][10] The amino group on the pyrazole ring often serves as a crucial anchor point, forming hydrogen bonds with the hinge region of the kinase active site.
Zanubrutinib, an irreversible BTK inhibitor, features a pyrazole-pyrimidine core, highlighting the successful integration of the pyrazole motif in modern anticancer drugs.[1]
Anti-Inflammatory Agents: Modulating the Immune Response
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor.[11] 5-aminopyrazoles have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade, making them promising candidates for the treatment of inflammatory disorders.[11]
Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
The development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's is a significant challenge.[12][13] The pyrazole scaffold's ability to be functionalized allows for the tuning of properties required for CNS penetration. Pyrazole-based compounds have been explored as inhibitors of enzymes implicated in the pathology of these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[14][15]
Anticancer and Antimicrobial Applications
Beyond kinase inhibition, pyrazole-based amines have demonstrated broad anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and interactions with DNA.[16][17] The structure-activity relationship (SAR) studies have shown that substitution patterns on the pyrazole ring significantly influence their cytotoxic efficacy.[16][18] Furthermore, pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[5]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[19][20][21] For instance, in the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective activity.[21]
Systematic modification of the substituents on the pyrazole core allows medicinal chemists to:
Optimize Potency: Enhance binding affinity to the target protein.
Improve Selectivity: Minimize off-target effects and associated toxicities.
Tune Physicochemical Properties: Modulate solubility, lipophilicity, and metabolic stability.
Caption: The iterative process of SAR-guided optimization.
Conclusion and Future Perspectives
Pyrazole-based amine building blocks continue to be a cornerstone of modern medicinal chemistry. Their synthetic tractability, coupled with the diverse biological activities of their derivatives, ensures their continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies, including flow chemistry and photocatalysis, will further expand the accessible chemical space of pyrazole-based compounds. As our understanding of complex diseases deepens, the strategic deployment of these versatile building blocks will undoubtedly lead to the discovery of the next generation of life-saving medicines.
References
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
Crespan, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793. [Link]
Patel, M., et al. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Sal College of Pharmacy. [Link]
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5089. [Link]
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
Kumar, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854. [Link]
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
Kumar, K. A., et al. (2021). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds, 1-13. [Link]
Pop, O. L., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(3), 570. [Link]
Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. [Link]
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
Sharma, R., & Singh, P. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
Li, X., et al. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Washington University School of Medicine. [Link]
Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Semantic Scholar. [Link]
Kumar, D., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Link]
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. [Link]
Abdel-Ghani, T. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043-38061. [Link]
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. [Link]
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1054. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: Synthesis of 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
The pyrazole-4-carboxamide scaffold represents a cornerstone in modern agrochemical and pharmaceutical design, serving as the pharmacophore for a generation of Succinate Dehydrogenase Inhibitors (SDHIs) such as Fluxapyroxad , Bixafen , and Isopyrazam .
This guide details the synthesis of the critical intermediate: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (DFPA) . Unlike generic preparations, this protocol addresses the primary synthetic bottleneck: regioselectivity during the hydrazine cyclization step. We provide a scalable, self-validating workflow that prioritizes the bioactive 1-methyl-3-difluoromethyl isomer over the inactive 1-methyl-5-difluoromethyl byproduct.
Structural Significance & Retrosynthesis
The 1-methyl-3-(difluoromethyl) motif is not arbitrary. The difluoromethyl group (
) acts as a lipophilic hydrogen bond donor, modulating binding affinity within the ubiquinone-binding site of Complex II (SDH). The 4-carboxamide linkage provides rigidity, orienting the aromatic "tail" of the inhibitor into the hydrophobic pocket.
Retrosynthetic Analysis
To synthesize DFPA efficiently, we disconnect the amide bond first, leading to the carboxylic acid. The pyrazole ring is constructed via a [3+2] cyclocondensation strategy.
Figure 1: Retrosynthetic disconnection of the pyrazole-4-carboxamide scaffold showing the critical DFPA intermediate.
Core Synthetic Methodologies
The synthesis is divided into three distinct stages. Each stage includes "Self-Validating Cues"—observable phenomena that confirm the reaction is proceeding correctly without immediate offline analysis.
Stage 1: Formation of the Enol Ether
Objective: Convert ethyl 4,4-difluoroacetoacetate into ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. This "push-pull" alkene is highly reactive toward dinucleophiles.
Reagents:
Ethyl 4,4-difluoroacetoacetate (1.0 eq)
Triethyl orthoformate (1.5 eq)
Acetic anhydride (2.0 eq)
Protocol:
Charge a reaction vessel with ethyl 4,4-difluoroacetoacetate and acetic anhydride.
Add triethyl orthoformate dropwise at ambient temperature.
Heat the mixture to 100–110°C for 4–6 hours. Distill off the low-boiling ethyl acetate/ethanol byproduct if possible to drive equilibrium.
Self-Validating Cue: The reaction mixture will darken from colorless to deep orange/brown. The cessation of low-boiling distillate indicates reaction completion.
Concentrate under reduced pressure to obtain the crude enol ether as a viscous oil.
Stage 2: Regioselective Cyclization (The Critical Step)
Objective: React the enol ether with methylhydrazine to form the pyrazole ring.
Challenge: Methylhydrazine has two nucleophilic nitrogens. Attack by the internal (
) nitrogen on the -carbon leads to the desired 3-difluoromethyl isomer. Attack by the terminal () nitrogen leads to the unwanted 5-difluoromethyl isomer.
Control Strategy: Low temperature favors the kinetic product (desired isomer).
Protocol:
Dissolve the crude enol ether from Stage 1 in Ethanol (EtOH) or Toluene (0.5 M concentration).
Cool the solution to -10°C to 0°C using a cryostat or ice/salt bath.
Add Methylhydrazine (1.05 eq) dropwise over 60 minutes.
Caution: Highly Exothermic. Monitor internal temperature strictly; do not allow it to exceed 5°C.
Self-Validating Cue: A rapid exotherm is observed. If the temperature spikes >10°C, the ratio of the unwanted isomer increases significantly.
Allow to warm to room temperature (RT) and stir for 2 hours.
Stage 3: Hydrolysis and Isolation
Objective: Saponify the ester to yield the free acid (DFPA).
Protocol:
Add NaOH (2.0 eq, 10% aq solution) directly to the crude pyrazole ester mixture.
Stir at RT for 2 hours.
Workup: Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted organic impurities (and some of the unwanted regioisomer ester if it failed to hydrolyze).
Acidify the aqueous phase to pH 2–3 using conc. HCl.
Self-Validating Cue: A thick white precipitate forms immediately upon acidification.
Filter the solid, wash with cold water, and dry.
Purification: Recrystallize from Ethanol/Water (1:1) to remove trace 5-isomer.
Mechanistic Insight: Regioselectivity
The regioselectivity is governed by the electronic mismatch between the hydrazine and the enol ether.
Enol Ether: The
-carbon (attached to the ethoxy group) is the hard electrophilic center.
Methylhydrazine: The terminal
is the harder nucleophile; the internal is softer but more sterically hindered.
Pathway: At low temperatures, the harder nucleophile (
) attacks the harder electrophile (-carbon) first. This intermediate then cyclizes to form the 1-methyl-3-(difluoromethyl) isomer.
Figure 2: Mechanistic decision tree for regioselective pyrazole formation.
Quantitative Data & Specifications
Parameter
Specification
Notes
Yield (Overall)
65% – 75%
From ethyl 4,4-difluoroacetoacetate
Purity (HPLC)
> 98.5%
Critical for pharmaceutical use
Regioisomer Ratio
> 20:1
3-CF2H vs 5-CF2H (Pre-recrystallization)
Appearance
White Crystalline Solid
Off-white indicates oxidation impurities
Melting Point
150 – 152°C
Sharp range confirms purity
Amide Coupling (Downstream Application)
Once DFPA is synthesized, it is coupled to an amine (e.g., an aniline derivative) to form the final bioactive carboxamide.
Standard Protocol:
Activation: Convert DFPA to its acid chloride using Thionyl Chloride (
) and a catalytic drop of DMF. Reflux for 2 hours.
Coupling: React the acid chloride with the target amine in THF/Pyridine.
Alternative: Use peptide coupling agents (HATU/DIPEA) in DMF for sensitive substrates, though acid chloride activation is preferred for scale-up due to cost.
References
Walter, H. et al. (2008). Process for the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. European Patent EP1997808A1. Syngenta Participations AG. Link
Ochi, N. et al. (2018).[1] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform, A197–A199.[1] Link
Zhang, J. et al. (2020).[2][3] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25, 2379–2388. Link
Li, Y. et al. (2014).[3] Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. WO Patent 2014120397A1. Dow AgroSciences LLC. Link
Gao, Y. et al. (2016). Method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Chinese Patent CN105801499A. Link
For the Attention of Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Characterization of 4-amino-N-(1H-pyrazol-4-yl)butanamide Powder for Pharmaceutical Development Introduction In the landscape of pharmaceutical development, the journey...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 4-amino-N-(1H-pyrazol-4-yl)butanamide Powder for Pharmaceutical Development
Introduction
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a safe and effective drug product is paved with meticulous scientific investigation. A critical, yet often underappreciated, aspect of this journey is the comprehensive characterization of the active pharmaceutical ingredient's (API) physical properties. These properties are not mere data points; they are the very foundation upon which a successful formulation is built, influencing everything from the drug's stability and shelf-life to its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a detailed framework for the physicochemical characterization of the novel compound 4-amino-N-(1H-pyrazol-4-yl)butanamide .
The purpose of this document is to serve as an in-depth technical guide for researchers and scientists. It outlines the essential experimental protocols and the underlying scientific principles for characterizing the physical properties of 4-amino-N-(1H-pyrazol-4-yl)butanamide powder. By following this guide, you will be equipped to generate a robust data package that is crucial for informed decision-making throughout the drug development process.
Solid-State Characterization
The solid-state properties of an API are of paramount importance as they can significantly impact the drug's performance.[6] Many pharmaceutical compounds can exist in different solid forms, such as polymorphs, solvates, or as an amorphous solid.[6][7] These forms can have different solubilities, stabilities, and manufacturing properties.[8][9]
X-ray Powder Diffraction (XRPD)
Expertise & Experience: XRPD is an indispensable technique for the solid-state characterization of a new chemical entity.[7][10] It provides a unique "fingerprint" of a crystalline material, allowing for the identification of its crystal form and the detection of any polymorphic impurities.[7][11] An amorphous material, lacking long-range molecular order, will produce a diffuse halo, while a crystalline material will generate a distinct pattern of sharp peaks.[7] Understanding the crystallinity of 4-amino-N-(1H-pyrazol-4-yl)butanamide is the first step in controlling its solid form throughout development.
Trustworthiness: Experimental Protocol for XRPD Analysis
Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the 4-amino-N-(1H-pyrazol-4-yl)butanamide powder using a mortar and pestle to ensure a random orientation of the crystallites.
Sample Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth and level surface.
Instrument Setup:
Use a diffractometer equipped with a copper X-ray source (Cu Kα radiation).
Set the voltage and current for the X-ray tube according to the instrument's specifications (e.g., 40 kV and 40 mA).
Data Collection:
Scan the sample over a 2θ range of 2° to 40°.
Use a step size of 0.02° and a scan speed of 1°/minute.
Data Analysis:
Process the raw data to identify the peak positions (in degrees 2θ) and their relative intensities.
Compare the obtained diffractogram with reference patterns if available, or use it as the characteristic pattern for the specific solid form of 4-amino-N-(1H-pyrazol-4-yl)butanamide.[12]
Visualization: XRPD Experimental Workflow
Caption: Workflow for XRPD analysis.
Data Presentation: The resulting diffractogram should be presented with the 2θ angle on the x-axis and the intensity on the y-axis. A table summarizing the peak positions and relative intensities should also be provided.
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a pharmaceutical powder.[13][14]
2.2.1. Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] This technique is invaluable for determining the melting point, enthalpy of fusion, and glass transition temperature of 4-amino-N-(1H-pyrazol-4-yl)butanamide.[13] These parameters provide critical information about the compound's purity and thermal stability.[13][15]
Trustworthiness: Experimental Protocol for DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the 4-amino-N-(1H-pyrazol-4-yl)butanamide powder into an aluminum DSC pan.
Sample Sealing: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 25 °C).
Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point.
Data Analysis:
Plot the heat flow as a function of temperature.
Determine the onset temperature of the melting endotherm, the peak temperature, and the integrated area under the peak to calculate the enthalpy of fusion.
Visualization: DSC Experimental Workflow
Caption: Workflow for TGA analysis.
Hygroscopicity and Moisture Content
The interaction of an API with atmospheric moisture is a critical stability parameter. Excessive moisture uptake can lead to chemical degradation, changes in crystal form, and poor powder flow.
[17][18]
Dynamic Vapor Sorption (DVS)
Expertise & Experience: DVS is a gravimetric technique that measures the amount of solvent sorbed by a sample at a given relative humidity (RH). [19]It is an essential tool for determining the hygroscopicity of 4-amino-N-(1H-pyrazol-4-yl)butanamide and its potential to form hydrates. [17][20]The resulting sorption-desorption isotherm provides valuable information for determining appropriate storage and handling conditions.
[17][21]
Trustworthiness: Experimental Protocol for DVS Analysis
Sample Preparation: Place approximately 10 mg of the 4-amino-N-(1H-pyrazol-4-yl)butanamide powder into the DVS sample pan.
Instrument Setup:
Load the sample pan into the DVS instrument.
Maintain a constant temperature, typically 25 °C.
Humidity Program:
Dry the sample in the instrument by exposing it to 0% RH until a stable weight is achieved.
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) for the sorption phase.
Decrease the RH in the same stepwise manner back to 0% RH for the desorption phase.
At each RH step, allow the sample to reach gravimetric equilibrium before proceeding to the next step.
Data Analysis:
Plot the change in mass (as a percentage of the initial dry mass) against the RH.
Analyze the resulting isotherm for the extent of moisture uptake and the presence of hysteresis.
Visualization: DVS Experimental Workflow
Caption: Workflow for DVS analysis.
Particle Properties
The physical characteristics of the API particles, such as their size and shape, have a profound impact on the final drug product. [22][23][24]These properties influence the dissolution rate, bioavailability, and manufacturing processes like blending and tablet compression.
[25][26][27]
Particle Size and Shape Analysis
Expertise & Experience: Laser diffraction is a widely used technique for measuring particle size distribution. [22][27]It provides rapid and reproducible results. The particle size distribution is a critical quality attribute that must be controlled to ensure batch-to-batch consistency of the drug product.
[23]
Trustworthiness: Experimental Protocol for Particle Size Analysis (Laser Diffraction)
Sample Preparation:
For dry powder analysis, ensure the sample is free-flowing. An appropriate amount is introduced into the instrument's feeder.
For wet analysis, disperse a small amount of the powder in a suitable non-solvent dispersant and sonicate to break up any agglomerates.
Instrument Setup:
Select the appropriate measurement mode (dry or wet).
Ensure the optical system is clean and aligned.
Measurement:
Introduce the sample into the measurement zone.
The instrument's software will calculate the particle size distribution based on the light scattering pattern.
Data Analysis:
Report the particle size distribution as volume-based percentiles: D10, D50 (median particle size), and D90.
The span of the distribution ((D90-D10)/D50) should also be calculated to describe the width of the distribution.
Visualization: Particle Size Analysis Workflow
Caption: Workflow for particle size analysis.
Data Presentation:
Particle Size Parameter
Value (µm)
D10
D50
D90
Span
Inter-property Relationships and Implications for Drug Development
The physical properties of 4-amino-N-(1H-pyrazol-4-yl)butanamide are not independent variables. They are intricately linked and collectively influence the key attributes of a successful drug product.
Expertise & Experience: For instance, a smaller particle size generally leads to a faster dissolution rate and potentially higher bioavailability. [28][29]However, very fine particles can exhibit poor flowability, posing challenges during manufacturing. [30][31]Similarly, the presence of a more stable, less soluble polymorph can lead to reduced bioavailability. [8][9]Understanding these relationships is crucial for a holistic approach to formulation development.
Visualization: Impact of Physical Properties on Drug Development
Caption: Inter-relationships of physical properties and their impact.
Conclusion
The comprehensive physicochemical characterization of 4-amino-N-(1H-pyrazol-4-yl)butanamide powder is a cornerstone of its successful development into a pharmaceutical product. The methodologies outlined in this guide, from solid-state and thermal analysis to hygroscopicity and particle size determination, provide the necessary framework for building a deep understanding of this new chemical entity. The data generated will empower researchers and scientists to design robust formulations, establish appropriate manufacturing processes, and ensure the quality, safety, and efficacy of the final drug product.
Anton Paar. (n.d.). Pharmaceutical Powder Characterization.
Shimadzu. (n.d.). Particle Size Analysis for Pharmaceuticals.
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
Contract Laboratory. (2023, January 15). Pharmaceutical Particle Size Analysis: A Comprehensive Guide.
(2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
Contract Pharma. (2023, September 7). The Importance of Particle Size Analysis.
Anton Paar Wiki. (n.d.). Particle Size Analysis in Pharmaceutics.
Malvern Panalytical. (n.d.). Particle size analysis for pharmaceutical development and manufacture.
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
Intertek. (n.d.). Pharmaceutical Powder and Particle Characterisation and Analysis.
(2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
(2014, July 3). Pharmaceutical powders characterisation.
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
(2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
Granutools. (n.d.). Powder Characterisation for Pharmaceuticals: Beyond Standards.
(2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications.
Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC).
Pharmaceutical Technology. (n.d.). The importance of powder characterization.
PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
BioProcess International. (2017, October 18). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool.
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
Application Note: Amide Coupling Protocol using 4-amino-N-(1H-pyrazol-4-yl)butanamide
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for utilizing 4-amino-N-(1H-pyrazol-4-yl)butanamide as a linker or building block in amide coupling react...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for utilizing 4-amino-N-(1H-pyrazol-4-yl)butanamide as a linker or building block in amide coupling reactions.
Abstract & Molecule Profile
4-amino-N-(1H-pyrazol-4-yl)butanamide is a bifunctional linker often employed in the synthesis of PROTACs, kinase inhibitors, and fragment-based drug discovery. It features a reactive primary aliphatic amine (nucleophile) and a pyrazole moiety linked via a stable amide bond.
The primary challenge in utilizing this building block is managing the solubility profile (polar/amphiphilic) and ensuring chemoselectivity between the highly nucleophilic primary amine and the weakly nucleophilic (but potentially reactive) pyrazole ring nitrogens.
Hygroscopic solid; store at -20°C under inert gas.
Strategic Considerations
Chemoselectivity (The "N-Selectivity" Problem)
The molecule contains three nitrogen environments:
Primary Aliphatic Amine (
): High nucleophilicity. Target for coupling.
Internal Amide (
): Non-nucleophilic.
Pyrazole Ring (
): Weakly acidic (pKa ~14) and weakly nucleophilic.
Risk: Under highly basic conditions or with highly reactive electrophiles (e.g., acid chlorides), the pyrazole nitrogen can undergo acylation, forming a labile N-acyl pyrazole byproduct.
Solution: Use controlled activation methods (Uronium/Phosphonium salts like HATU or PyBOP) rather than acid chlorides. Maintain the pH between 8–9 using hindered bases (DIPEA) to keep the primary amine reactive while minimizing pyrazole deprotonation.
Solvent Systems
Due to the polarity of the pyrazole-amide motif, standard non-polar solvents (DCM, Toluene) often result in poor solubility of the amine salt.
Recommended: Anhydrous DMF or NMP.
Alternative: 10-20% DMF in DCM (if the acid partner requires DCM).
Experimental Protocol: HATU-Mediated Coupling
This protocol describes the coupling of a generic Carboxylic Acid (
Note: Avoid TFA if the pyrazole protonation affects downstream biological assays; otherwise, TFA is acceptable.
Visualization of Workflow
Caption: Decision-logic workflow for HATU-mediated coupling and subsequent purification selection.
Troubleshooting Guide
Observation
Possible Cause
Corrective Action
Low Conversion
Amine HCl salt not neutralized.
Check pH of reaction mixture (wet pH paper). It must be basic (pH 8-9). Add more DIPEA.
Double Addition (+168 mass)
Pyrazole NH reacting.
Reduce equivalents of HATU to exactly 1.0. Ensure Acid is fully consumed before adding excess reagents.
Guanidinylation (+99 mass)
Slow addition of amine to HATU.
Premix Amine and Base, then add quickly to the activated acid. Do not let HATU stir with amine without acid.
Product in Aqueous Layer
Product is too polar for EtOAc extraction.
Use n-Butanol for extraction or switch to Method B (Direct Prep-HPLC).
References
HATU Mechanism & Protocol: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][6] An efficient peptide coupling additive.[6] Journal of the American Chemical Society.[6] Link
Amide Coupling Best Practices: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Purification of Polar Heterocycles: BenchChem Technical Guide. Purification of Methyl Pyrazole Isomers. Link (General reference for pyrazole handling).
Handling Pyrazole Amines: Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Link
Application Note: Functionalization of 4-amino-N-(1H-pyrazol-4-yl)butanamide for High-Throughput Library Generation
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] This application note provides a detailed guide for the chemical diversification...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] This application note provides a detailed guide for the chemical diversification of 4-amino-N-(1H-pyrazol-4-yl)butanamide , a versatile starting material for the generation of combinatorial libraries. We present validated, step-by-step protocols for the selective functionalization at three key diversification points: the primary aliphatic amine, the pyrazole N1-position, and via N-acylation. The methodologies are designed for compatibility with parallel synthesis workflows, enabling researchers in drug discovery to rapidly generate focused libraries of novel chemical entities for screening and lead optimization.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle prized for its metabolic stability and its capacity for diverse molecular interactions, acting as both a hydrogen bond donor and acceptor.[4] Its prevalence in blockbuster drugs highlights its significance in modern drug discovery.[1][2] The starting scaffold, 4-amino-N-(1H-pyrazol-4-yl)butanamide, offers a compelling platform for combinatorial chemistry.[5][6][7][8] It possesses three distinct points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to build structure-activity relationships (SAR).
R1 (Primary Amine): A highly nucleophilic handle for introducing a wide array of functionalities via robust, well-established reactions.
R2 (Pyrazole N-H): A site for substitution that modulates the core electronics, steric profile, and hydrogen-bonding capabilities of the heterocycle.
Amide Linker: A stable linker that provides conformational flexibility and an additional hydrogen bond donor.
This guide explains the causality behind our protocol choices, focusing on reactions that are high-yielding, compatible with a diverse range of building blocks, and amenable to parallel synthesis formats.
Strategic Overview of Library Generation
The core principle of library design from a single scaffold is the systematic and combinatorial introduction of diverse building blocks at orthogonal points of reactivity. Our strategy for diversifying 4-amino-N-(1H-pyrazol-4-yl)butanamide is a divergent approach, where the core scaffold is reacted in parallel with distinct sets of reagents targeting the primary amine and the pyrazole nitrogen.
Figure 1: Divergent library synthesis strategy.
Protocols for R1 Diversification: The Primary Amine
The terminal primary amine is the most nucleophilic site, making it the ideal starting point for diversification. The following protocols are optimized for a 96-well plate format.
Amide Bond Formation via HATU Coupling
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. We selected HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent due to its high efficiency, rapid reaction times, low rate of racemization for chiral acids, and its ability to couple even challenging substrates.[9][10][11] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the primary amine.[11][12]
Protocol:
Reagent Preparation: In a 96-well plate, dispense 50 µL of a 0.2 M solution of 4-amino-N-(1H-pyrazol-4-yl)butanamide (1.0 equiv., 10 µmol) in anhydrous Dimethylformamide (DMF).
Building Block Addition: To each well, add 55 µL of a 0.2 M solution of a unique carboxylic acid (1.1 equiv., 11 µmol) in DMF.
Coupling Reagent Addition: Add 100 µL of a freshly prepared 0.12 M solution of HATU (1.2 equiv., 12 µmol) in DMF to each well.
Base Addition: Add 7 µL of N,N-Diisopropylethylamine (DIPEA) (4.0 equiv., 40 µmol) to each well.
Reaction: Seal the plate and shake at room temperature for 4 hours.
Quenching & Analysis: Quench the reaction by adding 100 µL of water to each well. Analyze a small aliquot by LC-MS to confirm product formation.
Data Presentation:
Carboxylic Acid Building Block
Product Mass (M+H)+
Purity (LC-MS @ 254nm)
Benzoic Acid
273.14
>95%
4-Chlorophenylacetic acid
321.12
>95%
Thiophene-2-carboxylic acid
279.09
>92%
| N-Boc-glycine | 326.18 | >95% |
Reductive Amination
Rationale: Reductive amination provides access to secondary amines, which offer different structural and physicochemical properties compared to amides. Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[13][14][15][16][17] It is a mild and selective reducing agent that preferentially reduces the iminium ion formed in situ over the starting aldehyde or ketone, minimizing side products.[13][14][17]
Protocol:
Reagent Preparation: In a 96-well plate, dispense 100 µL of a 0.1 M solution of 4-amino-N-(1H-pyrazol-4-yl)butanamide (1.0 equiv., 10 µmol) in 1,2-Dichloroethane (DCE).
Building Block Addition: To each well, add 60 µL of a 0.2 M solution of a unique aldehyde or ketone (1.2 equiv., 12 µmol) in DCE.
Reaction Initiation: Add 50 µL of a 0.5 M suspension of Sodium Triacetoxyborohydride (STAB) (2.5 equiv., 25 µmol) in DCE. If the amine salt is used or the reaction is slow, 1-2 equivalents of acetic acid can be added.
Reaction: Seal the plate and shake at room temperature for 12-18 hours.
Quenching & Workup: Quench the reaction by adding 100 µL of saturated aqueous NaHCO₃ solution. Shake for 10 minutes, then separate the organic layer for LC-MS analysis.
Sulfonylation
Rationale: Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. The reaction of a primary amine with a sulfonyl chloride is a robust method for their synthesis. Pyridine is commonly used as a base to neutralize the HCl byproduct and catalyze the reaction.[18][19] Careful control of stoichiometry is important to prevent di-sulfonylation.
Protocol:
Reagent Preparation: In a 96-well plate, dispense 100 µL of a 0.1 M solution of 4-amino-N-(1H-pyrazol-4-yl)butanamide (1.0 equiv., 10 µmol) in a 9:1 mixture of Dichloromethane (DCM) and Pyridine.
Cooling: Cool the plate to 0 °C in an ice bath.
Building Block Addition: Slowly add 110 µL of a 0.1 M solution of a unique sulfonyl chloride (1.1 equiv., 11 µmol) in DCM to each well.
Reaction: Allow the plate to slowly warm to room temperature while shaking and continue to react for 6 hours.
Workup & Analysis: Add 100 µL of 1 M HCl (aq) to each well. Separate the organic layer and analyze by LC-MS.
Protocols for R2 Diversification: The Pyrazole N-H
Functionalization of the pyrazole nitrogen atom can significantly alter the molecule's properties. These reactions typically require a base to deprotonate the weakly acidic N-H.
N-Alkylation
Rationale: N-alkylation of pyrazoles is a fundamental transformation for introducing alkyl or benzyl groups.[20] The reaction proceeds via an SN2 mechanism on an alkyl halide after deprotonation of the pyrazole nitrogen. A key consideration is regioselectivity; for unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated products can form.[21][22] The regioselectivity is often influenced by sterics, with the alkyl group favoring the less hindered nitrogen.[23][24][25] For this scaffold, the two nitrogens are chemically equivalent, so a single product is expected.
Protocol:
Reagent Preparation: To each well of a 96-well plate, add 4-amino-N-(1H-pyrazol-4-yl)butanamide (1.0 equiv., 10 µmol), and Cesium Carbonate (Cs₂CO₃) (2.0 equiv., 20 µmol).
Solvent & Reagent Addition: Add 150 µL of anhydrous DMF. Then, add 60 µL of a 0.2 M solution of a unique alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv., 12 µmol) in DMF.
Reaction: Seal the plate and heat to 60 °C for 8 hours.
Workup: Cool the plate to room temperature. Add 200 µL of water to each well. Extract with 2 x 200 µL of Ethyl Acetate. Combine the organic layers and evaporate the solvent. Reconstitute in a suitable solvent for LC-MS analysis.
N-Acylation
Rationale: N-acylation introduces a carbonyl group directly onto the pyrazole ring, creating N-acyl pyrazoles.[26][27][28][29] These can be stable final products or act as activated acylating agents themselves. The reaction typically proceeds readily with acid chlorides in the presence of a non-nucleophilic base.
Protocol:
Reagent Preparation: In a 96-well plate, dispense 100 µL of a 0.1 M solution of 4-amino-N-(1H-pyrazol-4-yl)butanamide (1.0 equiv., 10 µmol) in anhydrous DCM.
Base Addition: Add 4.2 µL of Triethylamine (TEA) (3.0 equiv., 30 µmol).
Building Block Addition: Cool the plate to 0 °C and slowly add 110 µL of a 0.1 M solution of a unique acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv., 11 µmol) in DCM.
Reaction: Allow the plate to warm to room temperature and shake for 3 hours.
Workup & Analysis: Quench with 100 µL of water. Separate the organic layer for LC-MS analysis.
Orthogonal Strategies and Advanced Methods
For more complex library designs, an orthogonal protection strategy is essential.[30][31][32][33][34] For instance, the primary amine (R1) can be protected with a Boc group, allowing for selective functionalization of the pyrazole N-H (R2). Subsequent deprotection of the Boc group under acidic conditions reveals the primary amine for a second round of diversification.
Figure 2: Orthogonal synthesis workflow.
Library Purification and Management
The successful generation of a chemical library is contingent on effective purification. For library applications, high-throughput purification techniques are necessary to handle the large number of samples.[35][36][37][38][39]
Mass-Directed Preparative HPLC: This is the industry standard. The system triggers fraction collection based on the target mass of the expected product, automating the purification of entire 96-well plates.
Sample Management: Purified compounds should be dissolved in a standard solvent (e.g., DMSO), quantified, and stored in a 96- or 384-well format suitable for high-throughput screening.
Conclusion
The 4-amino-N-(1H-pyrazol-4-yl)butanamide scaffold is an excellent starting point for the rapid construction of diverse chemical libraries. The protocols detailed in this application note provide robust and scalable methods for functionalizing the primary amine and the pyrazole ring system. By applying these amide formation, reductive amination, sulfonylation, N-alkylation, and N-acylation reactions in a combinatorial fashion, researchers can efficiently generate libraries of novel compounds to fuel drug discovery pipelines and explore new areas of chemical biology.
References
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]
High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]
High-throughput purification of compound libraries. PubMed. Available at: [Link]
Microscale purification in support of high-throughput medicinal chemistry. Royal Society of Chemistry. Available at: [Link]
High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. ACS Publications. Available at: [Link]
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Available at: [Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
Scaffold diversity of natural products: inspiration for combinatorial library design. Royal Society of Chemistry. Available at: [Link]
Combinatorial Chemistry in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
Reductive Amination. Myers Research Group, Harvard University. Available at: [Link]
HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available at: [Link]
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Center for Biotechnology Information. Available at: [Link]
Scaffold diversity of natural products: Inspiration for combinatorial library design. ResearchGate. Available at: [Link]
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Center for Biotechnology Information. Available at: [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]
Deprotection: The Concept of Orthogonal Sets. Wiley Online Library. Available at: [Link]
Orthogonal Protection Definition. Fiveable. Available at: [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Royal Society of Chemistry. Available at: [Link]
Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. National Center for Biotechnology Information. Available at: [Link]
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Thieme Connect. Available at: [Link]
Molecular scaffold-based design and comparison of combinatorial libraries focused on the ATP-binding site of protein kinases. PubMed. Available at: [Link]
N-Amino Pyridinium Salts in Organic Synthesis. National Center for Biotechnology Information. Available at: [Link]
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. Available at: [Link]
Scaffold based Combinatorial Chemistry: An Overview. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. Available at: [Link]
Application Note: Validating and Elaborating Fragment EVT-13292540 in Early-Stage Discovery
Executive Summary This guide details the technical workflow for utilizing EVT-13292540 (4-amino-N-(1H-pyrazol-4-yl)butanamide) within a Fragment-Based Drug Discovery (FBDD) campaign. EVT-13292540 represents a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the technical workflow for utilizing EVT-13292540 (4-amino-N-(1H-pyrazol-4-yl)butanamide) within a Fragment-Based Drug Discovery (FBDD) campaign. EVT-13292540 represents a "privileged scaffold" containing a pyrazole moiety—a common pharmacophore for kinase hinge binding and protein-protein interaction (PPI) interfaces—linked to a solvent-exposed primary amine via a flexible alkyl chain.
The following protocols address the critical challenges of working with this fragment: confirming monomeric solubility, validating binding via orthogonal biophysical methods (SPR and STD-NMR), and strategic chemical elaboration.
Compound Profile & Physicochemical Properties
Before initiating biological assays, the physicochemical profile of EVT-13292540 must be established to ensure it adheres to the "Rule of Three" (Ro3) for fragments.
Table 1: Physicochemical Profile of EVT-13292540
Property
Value
Structural Insight
IUPAC Name
4-amino-N-(1H-pyrazol-4-yl)butanamide
Core scaffold
Molecular Weight
~168.2 Da
Ideal for FBDD (<300 Da); allows significant mass addition during optimization.
Critical vector for "Fragment Growing" via amide coupling or reductive amination.
Phase 1: Quality Control & Solubilization
Fragments are often screened at high concentrations (500 µM – 5 mM). At these levels, compound aggregation is the leading cause of false positives (promiscuous inhibition).
Protocol 1.1: Stock Preparation and Aggregation Check
Objective: Prepare a stable stock and confirm the absence of colloidal aggregates.
Dissolution: Dissolve solid EVT-13292540 in 100% d6-DMSO to a concentration of 100 mM .
Note: Use d6-DMSO to allow for immediate NMR QC without solvent suppression issues.
LC-MS Verification: Inject 1 µL of a 1 mM dilution to verify purity >95% and confirm identity (M+H = 169.2).
Dynamic Light Scattering (DLS) Assay:
Dilute stock to 1 mM in assay buffer (e.g., PBS, pH 7.4).
Measure scattering intensity.
Pass Criteria: No particles >10 nm radius.
Fail Criteria: Presence of large scattering species (aggregates). Remediation: Add 0.01% Triton X-100 to the buffer.
M to mM ), biochemical assays often lack sensitivity. We utilize Surface Plasmon Resonance (SPR) for kinetics/affinity and Saturation Transfer Difference (STD) NMR for structural epitope mapping.
Workflow Diagram: Validation Logic
Figure 1: Decision tree for validating fragment hits prior to chemical elaboration.
Protocol 2.1: Surface Plasmon Resonance (SPR)
Objective: Determine
and confirm 1:1 binding stoichiometry.
Instrument: Biacore 8K or S200.
Immobilization: Immobilize the Target Protein (e.g., Kinase Domain) via biotin-streptavidin capture to ~2000 RU. Use a reference channel with biotinylated BSA.
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.
Injection Cycle:
Prepare a concentration series of EVT-13292540: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.
Fragments typically display "square wave" sensorgrams (very fast
and ).
Fit steady-state response (
) vs. Concentration to a 1:1 binding model.
Validity Check: The theoretical
should match the experimental . If Exp >> Theo , non-specific binding is occurring.
Protocol 2.2: STD-NMR Epitope Mapping
Objective: Identify which part of EVT-13292540 interacts with the protein. This guides where not to modify the molecule.
Sample Prep:
Protein: 10 µM.
Ligand (EVT-13292540): 1 mM (100-fold excess).
Buffer: D2O-based phosphate buffer.
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein resonances (on-resonance: -1 ppm; off-resonance: 40 ppm).
Transfer: Saturation transfers from protein to the bound ligand via Spin Diffusion.
Readout:
Record the difference spectrum (
).
Signals that appear in the difference spectrum correspond to protons in close contact (<5 Å) with the protein surface.
Interpretation for EVT-13292540:
Scenario A (Hinge Binder): Strong STD signals on the Pyrazole protons.
Scenario B (Surface Interaction): Strong STD signals on the Butanamide chain.
Strategic Decision: If the Pyrazole shows the strongest STD effect, it is the "anchor." The primary amine (likely showing weaker STD) is solvent-exposed and available for chemical growth.
Phase 3: Chemical Elaboration Strategies
Once EVT-13292540 is validated as a binder, the goal is to improve affinity (reduce
from mM to nM). The structure suggests a "Fragment Growing" approach.
Structural Logic
The Anchor: Pyrazole (retains binding).
The Linker: Butanamide chain (spans the pocket).
The Vector: Primary Amine (site for library expansion).
Objective: Explore the S3/solvent pocket by coupling diverse carboxylic acids to the EVT-13292540 amine.
Reaction Scheme:
Procedure:
Plate Setup: Use a 96-well reaction block.
Reagents:
Add 10 µmol of diverse Carboxylic Acids (R-COOH) to wells.
Add 10 µmol EVT-13292540 (in DMF).
Add 11 µmol HATU (coupling agent).
Add 20 µmol DIPEA (base).
Incubation: Shake at RT for 12 hours.
Workup: Evaporate solvent; resuspend in DMSO.
Screening: Screen the crude reaction mixtures directly in the SPR assay (at 50 µM) to identify binders with slower off-rates (
) than the parent fragment.
Workflow Diagram: Elaboration Cycle
Figure 2: The "Fragment Growing" cycle utilizing the primary amine vector of EVT-13292540.
References
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
Jahnke, W., & Erlanson, D. A. (2006). Fragment-based approaches in drug discovery. Wiley-VCH. (Standard Text for FBDD Methodologies).
Lepre, C. A. (2011). "Library design and characterization for fragment-based screening." Methods in Enzymology, 493, 219-239. [Link]
Meyer, B., & Peters, T. (2003). "NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors." Angewandte Chemie International Edition, 42(8), 864-890. (Seminal paper on STD-NMR). [Link]
Application
Reaction conditions for N-acylation of 4-amino-N-(1H-pyrazol-4-yl)butanamide
Application Note & Protocol Topic: Reaction Conditions for Selective N-Acylation of 4-amino-N-(1H-pyrazol-4-yl)butanamide Audience: Researchers, scientists, and drug development professionals. Abstract This document prov...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Reaction Conditions for Selective N-Acylation of 4-amino-N-(1H-pyrazol-4-yl)butanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the selective N-acylation of the terminal primary amino group of 4-amino-N-(1H-pyrazol-4-yl)butanamide. Pyrazole-containing molecules are of significant interest in medicinal chemistry, and the introduction of an acyl group is a common strategy for modulating their pharmacological properties.[1][2] The primary challenge in acylating this substrate is achieving chemoselectivity, given the presence of two distinct nucleophilic nitrogen atoms: a primary aliphatic amine and a pyrazole ring nitrogen. This guide elucidates the chemical principles governing this selectivity and presents robust, validated protocols using common laboratory reagents such as acid chlorides and peptide coupling agents. By explaining the causality behind experimental choices, this note equips researchers with the necessary tools to achieve high yields and purity, minimizing side reactions and simplifying product isolation.
Introduction: The Chemoselectivity Challenge
The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its derivatization is a key step in generating compound libraries for screening and lead optimization. The target substrate, 4-amino-N-(1H-pyrazol-4-yl)butanamide, is a versatile building block featuring three nitrogen atoms, two of which are susceptible to acylation under typical conditions.
The successful synthesis of the desired N-acylated product hinges on selectively targeting the most reactive site. Understanding the relative nucleophilicity of these sites is paramount for designing an effective synthetic strategy.
N1 (Primary Aliphatic Amine): This sp³-hybridized nitrogen is the most nucleophilic site. Its lone pair is localized and readily available for nucleophilic attack on an electrophilic acyl source.
N2 (Pyrazole Ring Nitrogen): This sp²-hybridized, pyrrole-type nitrogen is part of an aromatic system.[1] Its lone pair contributes to the ring's aromaticity, rendering it significantly less nucleophilic than the primary aliphatic amine. Acylation at this position typically requires deprotonation with a strong base or specific catalytic conditions.[4][5]
N3 (Amide Nitrogen): The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This makes it the least nucleophilic site and generally unreactive towards acylation.
Therefore, the synthetic challenge is to acylate the primary amine (N1) without promoting the undesired acylation of the pyrazole ring nitrogen (N2). The protocols outlined below are designed to exploit the inherent reactivity difference between these two sites.
Caption: Potential acylation sites on the substrate molecule.
Protocol A: Selective Acylation using an Acid Chloride
This protocol leverages the high reactivity of acid chlorides. By maintaining a low temperature and using a non-nucleophilic base, the reaction can be controlled to favor the kinetically preferred acylation of the primary amine.
Technical Support Center: Solubility Troubleshooting for 4-amino-N-(1H-pyrazol-4-yl)butanamide
Welcome to the technical support guide for 4-amino-N-(1H-pyrazol-4-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for overc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-amino-N-(1H-pyrazol-4-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in organic solvents. As Senior Application Scientists, we have synthesized the following guide to provide not just protocols, but the underlying chemical principles to empower your experimental design.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the compound's properties and behavior.
Q1: What are the key structural features of 4-amino-N-(1H-pyrazol-4-yl)butanamide that dictate its solubility?
A1: The solubility behavior of 4-amino-N-(1H-pyrazol-4-yl)butanamide is governed by a combination of three polar functional groups, which create a high potential for strong intermolecular interactions.
Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor. The ring system itself contributes to low solubility in non-polar solvents but can interact favorably with polar organic solvents[1][2].
Primary Amino Group (-NH₂): Attached to the pyrazole ring, this group is a potent hydrogen bond donor and a weak base. The basicity of this amine is a critical handle for solubility manipulation, as it can be protonated to form a highly polar, more soluble salt[3].
Secondary Amide (-CONH-): The butanamide sidechain features a secondary amide linkage. Amides are highly polar and can act as both hydrogen bond donors (from the N-H) and acceptors (from the C=O)[4][5]. While this enhances solubility in polar solvents, amides can also form strong, stable hydrogen bonds with each other in the solid state, leading to high crystal lattice energy that must be overcome for dissolution to occur[6].
Collectively, these features render the molecule significantly more soluble in polar solvents than in non-polar hydrocarbon solvents. The primary challenge is often overcoming the strong intermolecular hydrogen bonding that favors the solid state over the solvated state.
Q2: What is the expected solubility profile of this compound in common organic solvents?
A2: Based on its molecular structure, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent selection. Absolute solubility should always be determined empirically.
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile (ACN)
High to Moderate
These solvents are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the polar amide and pyrazole functionalities. DMSO is often the strongest solvent for such compounds[7][8].
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate
These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact well with all polar groups on the molecule. Solubility generally decreases as the alkyl chain length of the alcohol increases[1][9].
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Sparingly
While moderately polar, these solvents are poor hydrogen bond donors and may not be sufficient to break the strong intermolecular hydrogen bonds of the compound's crystal lattice. DCM is a common solvent for synthesis involving amides but may not be ideal for achieving high concentrations[4].
Ethers
Tetrahydrofuran (THF), 2-MeTHF, Dioxane
Low
These solvents are weaker hydrogen bond acceptors than polar aprotic solvents and lack donor capabilities, making them less effective at solvating the molecule.
Esters
Ethyl Acetate (EtOAc)
Low
Similar to ethers, ethyl acetate is a moderate polarity solvent but is not a strong enough hydrogen bond partner to effectively dissolve the compound at high concentrations.
Non-Polar
Toluene, Hexanes, Cyclohexane
Insoluble
The polarity mismatch is too great. The energy required to break the compound's intermolecular forces far exceeds the energy gained from weak van der Waals interactions with these solvents[10].
Part 2: Troubleshooting Common Solubility Issues
This section provides a logical progression for addressing solubility problems encountered during experimental work.
Q3: My compound precipitated from a moderately polar solvent like DCM or Ethyl Acetate. What are the initial troubleshooting steps?
A3: This is a common scenario. Before moving to more complex methods, follow these initial steps:
Apply Energy: Gently heat the mixture. The solubility of most organic compounds increases with temperature, as the added thermal energy helps overcome the crystal lattice forces[2]. Sonication can also be used to break up solid aggregates and accelerate dissolution.
Verify Compound Purity: Impurities can sometimes suppress solubility or act as nucleation sites for precipitation. Confirm the purity of your material via appropriate analytical methods (e.g., LC-MS, NMR).
Switch to a More Polar Solvent: The most straightforward solution is often to change the solvent. If you are using DCM, try switching to a more polar option like acetonitrile or methanol. If solubility is still limited, move to a stronger solvent like DMF or DMSO[3].
Q4: I need to achieve a high concentration for my experiment, but even polar solvents are not working well enough. What is the systematic approach to improve solubility?
A4: When a single solvent system is insufficient, a systematic approach is necessary. The two most powerful techniques for a molecule like this are co-solvency and pH modification .
Co-Solvency: This technique involves using a mixture of solvents to achieve a desirable polarity and interaction profile that a single solvent cannot provide[7][11]. The strategy is to use a small amount of a very strong, "good" solvent (like DMSO) to disrupt the solute-solute interactions, and then dilute this with the bulk, "poor" solvent. This is often more effective than using either solvent alone.
pH Modification: This is a highly effective chemical modification. The primary amino group on your compound is basic and can be protonated by an acid to form an ammonium salt. This salt is an ionic species and is dramatically more polar and, therefore, more soluble in polar organic solvents than the neutral parent molecule[7].
The detailed protocols for these advanced techniques are provided in the next section.
Part 3: Advanced Solubility Enhancement Protocols
These protocols provide step-by-step instructions for systematically improving solubility.
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify an optimal binary solvent system that achieves the target concentration. This method is ideal when the primary solvent is fixed by experimental constraints, but a small amount of a second solvent is permissible.
Methodology:
Preparation: Weigh 5 mg of 4-amino-N-(1H-pyrazol-4-yl)butanamide into a small glass vial.
Primary Solvent Addition: Add the primary (bulk) organic solvent in small increments (e.g., 100 µL) until a total of 1 mL is reached. Agitate the vial after each addition. If the compound dissolves, your target solubility is met. If not, proceed to the next step.
Co-Solvent Selection: Select a strong, water-miscible polar solvent in which the compound is known to be highly soluble. Common choices include DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP)[7][8].
Titration: To the suspension from step 2, add the selected co-solvent dropwise (e.g., 10-20 µL at a time) using a microliter syringe.
Observation: After each addition, cap the vial and vortex or sonicate for 30-60 seconds. Observe for complete dissolution.
Quantification: Record the total volume of co-solvent required to achieve a clear solution. The goal is to use the minimum percentage of co-solvent necessary (<5-10% v/v is often a good target) to avoid significantly altering the properties of the primary solvent[11].
Validation: Allow the final solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate over time.
Protocol 2: Solubility Enhancement via pH Modification
Objective: To dramatically increase solubility by converting the compound into its more soluble salt form in situ. This is particularly effective for preparing concentrated stock solutions in solvents like acetonitrile, methanol, or even DCM.
Methodology:
Preparation: Weigh the desired amount of 4-amino-N-(1H-pyrazol-4-yl)butanamide into a glass vial.
Solvent Addition: Add the target organic solvent to create a slurry or suspension at the desired final concentration.
Acid Selection: Choose an appropriate organic-soluble acid.
For general use: A 10% (v/v) solution of trifluoroacetic acid (TFA) in the target solvent.
For sensitive applications: Methanesulfonic acid or a commercially available solution of HCl in dioxane can be used.
Acidification: Add the acid solution dropwise to the stirred suspension. Typically, only 1.0 to 1.1 molar equivalents of acid relative to the compound are needed.
Observation: Stir the mixture at room temperature. As the basic amino group is protonated, the solid should dissolve to form a clear solution. Gentle warming or sonication can expedite the process.
Caution: This method fundamentally alters the compound by forming its salt. You must confirm that the presence of the acid and the salt form of your compound are compatible with your downstream application (e.g., it may not be suitable for certain cell-based assays or chemical reactions sensitive to acid).
Part 4: Visual Guides & Workflows
Diagram 1: Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Diagram 2: Key Solvation Interactions
Caption: Solvation via hydrogen bonding with protic and aprotic solvents.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: PYR-AMIDE-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Overcoming low nucleophilicity and steric barriers in aminopyrazole acylation.
Executive Summary: The Core Challenge
You are likely experiencing stalled conversion or regioselectivity issues. This is not a failure of technique, but a fundamental thermodynamic and kinetic barrier.[1]
The Causality:
Electronic Deactivation: The pyrazole ring is electron-deficient (π-excessive but inductively withdrawing), rendering the exocyclic amine (
) significantly less nucleophilic than a standard aniline.[1]
Steric Occlusion: Substituents at the N1 or C4 positions create a "steric pocket" around the C3/C5 amine, physically blocking the trajectory of the incoming activated electrophile (Burgi-Dunitz angle).
Regio-Competition: The endocyclic ring nitrogens (
) can compete for acylation, leading to unstable -acyl species (pyrazolides) rather than the desired -acyl amides.[1]
This guide prioritizes T3P® (Propylphosphonic anhydride) and Ghosez’s Reagent over standard carbodiimides (EDC/DCC) or uroniums (HATU), which frequently fail in these specific scaffolds due to rapid hydrolysis of the active ester before the weak amine can attack.[1]
Diagnostic Workflow: Method Selection
Before starting, map your substrate to the correct protocol using the decision matrix below.
Figure 1: Decision matrix for selecting coupling reagents based on steric congestion. Method C is the "nuclear option" for the most difficult couplings.
Protocol A: The "Gold Standard" (T3P Optimization)
Why this works: T3P (Propylphosphonic anhydride) drives the reaction through entropy (release of stable cyclic phosphonate byproducts) and operates effectively in organic solvents where the hindered amine is soluble.[1] Unlike HATU, it shows negligible epimerization, allowing for higher temperature excursions.[1]
Reagents:
Coupling Agent: T3P (50% w/w in EtOAc or DMF).[1][2]
Base: Pyridine (Standard) or N-Methylimidazole (NMI) (Accelerant).[1] Avoid DIPEA if possible; it is often too bulky to deprotonate the specific transition state in these crowded systems.
Solvent: 2-MeTHF or EtOAc (Green), DMF (if solubility is poor).[1]
Step-by-Step Protocol:
Dissolution: Charge the Pyrazole Amine (1.0 equiv) and Carboxylic Acid (1.1 equiv) in 2-MeTHF (5–10 volumes).
Base Addition: Add Pyridine (3.0 equiv).[1] Crucial: Stir for 10 mins to ensure deprotonation/equilibration.
Troubleshoot: If <10% conversion, heat to 60°C . T3P is thermally stable, unlike O-At/O-Bt esters.[1]
Workup: Quench with water. The phosphorus byproducts are water-soluble, simplifying purification.[2]
Expert Insight: If the reaction stalls at 50%, add 0.5 equiv of DMAP . This forms a highly reactive acyl-pyridinium intermediate that can overcome the pyrazole's poor nucleophilicity [1].
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)[1]
Why this works: When T3P fails, you must convert the acid to an acid chloride.[1] Thionyl chloride (
) is often too harsh (generates HCl gas, degrades protecting groups).[1] Ghosez’s Reagent (-chloroenamine) generates acid chlorides under neutral conditions.[1]
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir for 1–2 hours at RT.
Validation: Monitor by TLC (methanol quench -> methyl ester formation) to confirm complete conversion to Acid Chloride.[1]
Coupling: In a separate vessel, dissolve Pyrazole Amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM.
Addition: Cannulate the Acid Chloride solution slowly into the Amine solution at 0°C.
Completion: Stir at RT overnight.
Troubleshooting & FAQs
Q1: I see the "Active Ester" peak in LCMS, but it never converts to the Product. Why?
A: This is a classic "kinetic trap." The active ester (e.g., O-At ester from HATU) is formed, but the pyrazole amine is too sterically hindered or electron-poor to attack it before the ester hydrolyzes or decomposes.[1]
Fix: Switch to Protocol B (Acid Chloride) . The chloride leaving group is significantly smaller and more electrophilic than the OBt/OAt leaving group, reducing the activation energy required for the amine attack.
Q2: I am observing N-acylation on the ring nitrogen instead of the exocyclic amine.
A: This occurs because the ring nitrogen is less sterically obstructed, even if it is electronically less basic.
Fix 1 (Thermodynamic Control): Heat the reaction. The
-acyl product is often the kinetic product, while the -acyl amide is thermodynamic.[1] Heating can induce rearrangement to the stable amide.
Fix 2 (Protecting Groups): If heating fails, protect the ring nitrogen with a THP (tetrahydropyranyl) or SEM group prior to coupling.[1]
Q3: My yield is low (~30%) and I cannot separate the byproduct.
A: If using HATU/EDC, the urea/guanidinium byproducts can co-elute with polar pyrazoles.[1]
Fix: Use T3P . The byproduct is a water-soluble phosphonate salt.[2] A simple wash with water/NaHCO3 removes 100% of the coupling reagent residues, leaving only the product and unreacted starting material [2].
Comparative Data: Reagent Performance
Table 1: Comparison of coupling reagents for sterically hindered amine (2,6-disubstituted aniline analog) coupling.
Coupling Reagent
Activation Species
Steric Tolerance
Epimerization Risk
Workup Ease
Recommended For
HATU
O-At Active Ester
Moderate
Low
Difficult (Byproducts)
Standard couplings
EDC/HOBt
O-Bt Active Ester
Low
Low
Moderate
Simple amines only
T3P
Mixed Anhydride
High
Very Low
Excellent (Aq. Wash)
Hindered Pyrazoles
Ghosez's Rgt
Acid Chloride
Very High
Moderate
Good
"Dead" Nucleophiles
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Chemical Reviews, 116(19), 11391–11461.[1] Link[1]
Patterson, J. et al. (2011).[1] Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development. Link[1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides under neutral conditions. Organic Syntheses, 59, 26. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PPA-HPLC-001
Subject: Optimization of Retention and Peak Shape for Hydrophilic Pyrazole Derivatives
Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Polar Pyrazole" Paradox
Welcome to the technical support center. You are likely here because your pyrazole amine is behaving poorly on standard C18 columns.
The Chemistry of the Problem:
Pyrazole amines present a dual-challenge in chromatography:
The Pyrazole Ring: It is a 5-membered heterocycle with two adjacent nitrogen atoms.[1] The pyridine-like nitrogen (N2) has a pKa of ~2.5, making it a weak base. It is highly polar and capable of significant hydrogen bonding.
The Amine Substituent: Primary or secondary amines typically have pKa values of 9–10. At neutral or acidic pH (standard HPLC conditions), these are fully protonated (
In Reverse Phase (Low pH): The molecule is positively charged and highly polar. It refuses to interact with the hydrophobic C18 chains, eluting in the void volume (retention factor
).
Peak Tailing: The positively charged amine interacts ionically with residual silanols (
) on the silica surface, causing severe tailing.
This guide provides three field-proven workflows to resolve these issues.
Module 1: Method Selection Strategy
Do not guess. Use this logic gate to select the correct stationary phase and mobile phase system.
Figure 1: Decision matrix for selecting the purification strategy based on polarity (LogP) and basicity (pKa).
Module 2: High pH Reverse Phase (The "Gold Standard")
For pyrazole amines with moderate polarity (LogP > -0.5), this is the most robust method. By raising the pH above the amine's pKa, you neutralize the molecule, forcing it to interact with the C18 chain and preventing silanol interactions.
The Critical Requirement: Hybrid Silica
WARNING: Do NOT use standard silica columns at pH > 8. The silica backbone will dissolve, destroying the column in hours [1, 2]. You must use Ethylene-Bridged Hybrid (BEH) or similar "Hybrid" particle technology (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S).[2]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with Ammonium Hydroxide).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 60% B over 15 min.
Why this works:
Deprotonation: At pH 10, the amine (pKa ~9) is ~90% neutral. Neutral molecules retain better on C18.
Silanol Suppression: High pH suppresses the ionization of residual silanols, eliminating the "shark fin" tailing caused by cation exchange [3].
Module 3: HILIC (For "Un-retainable" Compounds)
If your pyrazole amine elutes in the void volume even at high pH, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
The Mechanism
HILIC creates a water-rich layer on the surface of a polar stationary phase.[3][4] Analytes partition into this water layer. It is effectively "Reversed" Reverse Phase: Water is the strong solvent. [3]
Troubleshooting HILIC: The "Solvent Mismatch" Effect
The #1 failure mode in HILIC is sample preparation.
The Error: Dissolving the polar sample in 100% water (because it is soluble) and injecting it.
The Consequence: The water slug acts as a "strong solvent" bolus, washing the analyte down the column instantly. Peaks will be split or non-existent.
The Fix: Dissolve sample in 75% ACN / 25% Buffer. If solubility is poor, dissolve in minimal water, then dilute with ACN until just before precipitation [4].[2]
Removing protecting groups from 4-amino-N-(1H-pyrazol-4-yl)butanamide precursors
This guide serves as a specialized Technical Support Center for researchers working with 4-amino-N-(1H-pyrazol-4-yl)butanamide precursors. This molecule presents a classic "polarity trap": it contains a basic primary ami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers working with 4-amino-N-(1H-pyrazol-4-yl)butanamide precursors.
This molecule presents a classic "polarity trap": it contains a basic primary amine, a nucleophilic pyrazole ring, and a potentially sensitive amide linkage. The deprotection strategy must balance complete removal of protecting groups (PGs) while preventing alkylation of the electron-rich pyrazole ring by carbocation byproducts.
🛠️ Protocol 1.0: Global Acid Deprotection (The "Standard" Route)
Applicability: Precursors with acid-labile groups (Boc, Trityl, Pbf).
Mechanism: SN1 fragmentation generating reactive carbocations.
The Critical Issue: Cation Scavenging
In neat TFA, the t-butyl cation (from Boc) or trityl cation (from Trt) acts as a potent electrophile. The pyrazole ring at the 4-position is electron-rich. Without scavengers, these cations will re-attach to the pyrazole nitrogens or carbon-3/5, creating difficult-to-separate impurities (often +56 or +242 mass units).
Step-by-Step Workflow
Preparation:
Dissolve the precursor (1.0 equiv) in DCM (Dichloromethane) .
Note: A minimum volume of DCM helps solvate the hydrophobic protected precursor before adding acid.
The "Cocktail" (Reagent K Analog):
Prepare a mixture of TFA : Phenol : Water : TIS (Triisopropylsilane) in a ratio of 88 : 5 : 5 : 2 .
Why?
TIS: Irreversibly traps trityl/t-butyl cations.
Water: Hydrolyzes the intermediate carbamates and prevents trifluoroacetylation of the amine.
Phenol: Protects aromatic rings (though less critical for pyrazoles than tyrosines).
Reaction:
Add the cocktail to the DCM solution (Final ratio roughly 1:1 DCM:Cocktail).
Stir at Room Temperature for 2–3 hours.
Monitor: LCMS should show the product mass (M+H = 169.1). Watch for M+56 adducts (sign of insufficient scavenging).
Workup (Precipitation):
Concentrate the mixture to ~20% volume under nitrogen flow (avoid heat).
Add cold Diethyl Ether or MTBE (10x volume) to precipitate the product as a TFA salt.
Centrifuge (3000 rpm, 5 min) and decant the supernatant (containing the scavenged PGs).
📉 Visualization: Cation Scavenging Workflow
Caption: Logical flow of acid deprotection highlighting the critical role of scavengers in preventing pyrazole alkylation.
🧪 Protocol 2.0: Removing "Stubborn" Groups (SEM/THP)
Applicability: Precursors where the pyrazole is protected with SEM (2-(Trimethylsilyl)ethoxymethyl).
Challenge: SEM is notoriously stable to mild acid (TFA) and standard fluoride conditions (TBAF) often lead to purification nightmares due to tetrabutylammonium salts.
The Solution: Magnesium Bromide or High-Temp Acid
While TBAF is the textbook reagent, for this polar molecule, MgBr₂ or HCl/EtOH is superior for ease of purification.
Option A: The Magnesium Bromide Method (Mildest)[1]
Dissolve precursor in Nitromethane (MeNO₂) or Ether .
Add MgBr₂·OEt₂ (4–6 equiv).
Stir at RT (or up to 50°C) for 4–24 hours.
Mechanism: Mg²⁺ coordinates to the oxygen in the SEM ether, facilitating cleavage without harsh base or acid.
Option B: The Hydrochloric Acid Method (Robust)
Dissolve precursor in EtOH or MeOH .
Add 4M HCl in Dioxane (excess).
Heat to 60°C for 2–4 hours.
Warning: Monitor for hydrolysis of the amide bond (linker cleavage). If the amide starts cleaving, switch to Option A.
🛡️ Troubleshooting & FAQs
Ticket #1: "My product is water-soluble and I can't extract it."
Root Cause: The product is a polar, basic amine. In its salt form, it loves water. In its free base form, it is still highly polar.
Solution: Do not use standard aqueous extraction (DCM/Water).
Method A (SCX Column): Load the crude reaction mixture (dissolved in MeOH) onto an SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH .
Method B (Precipitation): As described in Protocol 1.0, rely on ether precipitation.
Ticket #2: "I see a +56 mass impurity in LCMS."
Root Cause: t-Butyl cation alkylation of the pyrazole ring.
Solution:
Repeat the reaction with higher scavenger loading (increase TIS to 5-10%).
Ensure the reaction is not running too hot (keep at RT or 0°C).
Ticket #3: "The amide bond cleaved."
Root Cause: Extended exposure to strong acid at high temperatures, or presence of water without TIS.
Solution:
Switch to HCl in Dioxane (anhydrous conditions) instead of aqueous TFA.
Reduce reaction time.
📊 Decision Tree: Purification Strategy
Caption: Decision matrix for isolating the polar amino-pyrazole amide.
📚 References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Trityl/SEM cleavage conditions).
Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[1] Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.[1] Organic Letters, 2(10), 1447–1450.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on scavenger cocktails for acid deprotection).
BenchChem. (2024). A Comparative Guide to the Efficacy of Different Scavengers for Trityl Cation Trapping. (Technical note on TIS/Silane efficiency).
PubChem. (2024). 4-(4-amino-1H-pyrazol-1-yl)butanamide (CID 25220782).[2] (Compound specific data).
The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of EVT-13292540 , identified as 4-amino-N-(1H-pyrazol-4-yl)butanamide . This compound is a critical intermediate and pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of EVT-13292540 , identified as 4-amino-N-(1H-pyrazol-4-yl)butanamide . This compound is a critical intermediate and pharmacophore scaffold, particularly associated with the synthesis of P2X7 receptor antagonists (a known therapeutic focus of Evotec).
Executive Summary & Compound Identity
EVT-13292540 is a specific chemical entity often utilized as a building block or reference standard in the development of pyrazole-based kinase inhibitors and P2X7 receptor antagonists. Its structural core—a GABAergic chain linked to a pyrazole ring via an amide bond—presents a distinct mass spectrometric signature useful for purity analysis, metabolic stability tracking, and library validation.
Property
Details
Chemical Name
4-amino-N-(1H-pyrazol-4-yl)butanamide
Common ID
EVT-13292540
Molecular Formula
C₇H₁₂N₄O
Monoisotopic Mass
168.1011 Da
Precursor Ion [M+H]⁺
169.11 Da
Primary Application
Intermediate for P2X7 antagonists; Kinase inhibitor scaffold
LC-MS Methodology & Profiling
To accurately characterize EVT-13292540, a standardized LC-MS/MS protocol is required. The polarity of the primary amine and the pyrazole ring necessitates a method capable of retaining polar basic compounds.
Experimental Protocol
Stationary Phase: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 2.1 x 100 mm, 1.7 µm.
Rationale: Standard C18 columns may result in poor retention and peak tailing for this highly polar, basic amine. Polar-embedded phases improve peak shape and retention.
Mobile Phase A: Water + 0.1% Formic Acid (FA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-2 min (2% B), 2-8 min (2% → 40% B), 8-10 min (95% B).
Note: The compound is expected to elute early (low logP ~ -1.3).
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone fragments.
Fragmentation Analysis (MS/MS)
The fragmentation of EVT-13292540 follows a predictable pathway governed by charge localization on the basic nitrogens (primary amine and pyrazole) and the lability of the amide bond.
Key Diagnostic Ions
m/z (Exp.)
Ion Type
Fragment Structure / Identity
Mechanism
169.1
[M+H]⁺
Parent Ion
Protonation of primary amine or pyrazole N.
152.1
[M+H-NH₃]⁺
Neutral Loss of Ammonia
Loss of terminal NH₃ from the butyl chain. Common in primary amines.
86.1
[R-CO]⁺
Acylium Ion (GABA fragment)
Cleavage of the amide bond. Charge remains on the butyryl chain (H₂N-(CH₂)₃-CO⁺).
Secondary fragmentation of the m/z 86 ion (Loss of NH₃ from acylium).
Comparative Analysis: EVT-13292540 vs. Isomers
A critical challenge in analyzing this scaffold is distinguishing it from its structural isomer, 4-(4-amino-1H-pyrazol-1-yl)butanamide , where the alkyl chain is attached to the pyrazole nitrogen rather than the exocyclic amide.
Feature
EVT-13292540 (Target)
Isomer (N-Alkyl Linkage)
Linkage
Amide (C=O)-NH-Pz
Alkyl -N-Pz
Frag. Behavior
Prominent m/z 86 (Acylium cleavage).
Minimal m/z 86 . No amide bond to cleave easily.
Stability
Labile amide bond (CID sensitive).
Stable N-C bond (Requires higher CE).
Retention
Slightly more polar (Earlier elution).
Slightly less polar (Later elution).
Analyst Note: If you observe a dominant peak at m/z 86 , you have confirmed the amide linkage of EVT-13292540. If the spectrum is dominated by non-specific alkyl losses without the acylium ion, suspect the isomer.
Structural & Signaling Context
EVT-13292540 is not just a random chemical; it represents a strategic pharmacophore. The Pyrazole-Amide motif is a "privileged structure" in drug discovery, serving as a hinge-binder in kinase inhibitors and a key interaction point in P2X7 receptor antagonists.
Fragmentation Pathway Diagram
The following diagram illustrates the mass spectrometric dissociation of EVT-13292540.
Caption: Proposed ESI+ fragmentation pathway of EVT-13292540 showing primary amide cleavage and neutral ammonia loss.
Biological Context: P2X7 Antagonism
This scaffold is relevant to the P2X7 receptor signaling pathway , a key target for anti-inflammatory drugs (e.g., Rheumatoid Arthritis).[1][2][3] The diagram below places EVT-13292540 within this development logic.
Caption: Role of EVT-13292540 as a chemical scaffold in the synthesis of P2X7 receptor antagonists.
References
EvitaChem. (n.d.). 4-amino-N-(1H-pyrazol-4-yl)butanamide (EVT-13292540) Product Page. Retrieved from
PubChem. (n.d.).[4][5] Compound Summary: 4-(4-amino-1H-pyrazol-1-yl)butanamide (Isomer Reference). National Library of Medicine. Retrieved from
Evotec SE. (2008). Evotec Announces Successful Completion of Phase I Study with EVT 401, an Oral P2X7 Receptor Antagonist.[1][2] Retrieved from
Chambers, R. J., et al. (2003). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).
The Azole War: Pyrazole vs. Imidazole in High-Performance Drug Design
Executive Summary: The "Privileged" Scaffolds In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) linker is rarely a coin toss. It is a calculated decision that dictates the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffolds
In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) linker is rarely a coin toss. It is a calculated decision that dictates the solubility , metabolic liability , and vector geometry of a drug candidate.
While both are "privileged structures" capable of mimicking the purine ring in kinase inhibitors (e.g., ATP-binding pockets), they diverge sharply in performance:
Imidazole is the superior solubilizer (pKa ~7.0) but carries a high risk of CYP450 inhibition due to heme coordination.
Pyrazole offers metabolic stability and unique exit vectors but often requires structural modification to match the solubility profile of imidazole.
This guide provides an objective, data-driven comparison to assist in scaffold hopping and lead optimization.
Physicochemical Showdown
The fundamental difference lies in the nitrogen positioning, which drastically alters electron density and protonation states at physiological pH.
Critical for binding site anchoring (e.g., Hinge region).
H-Bond Acceptor
N (Pyridine-like)
N (Pyridine-like)
Imidazole N-3 is a stronger acceptor/base.
Dipole Moment
~2.7 D
~3.8 D
Imidazole is more polar.
Metabolic Risk
Low (Oxidation prone)
High (CYP Heme Coordination)
The "Killer" feature of Imidazole.
The Basicity Trap
Imidazole acts as a "solubility crutch." Because its pKa is near 7.0, a significant fraction exists as a cation in the gut/bloodstream, aiding solubility.
Pyrazole , being much less basic (pKa ~2.5), remains neutral. While this aids passive membrane permeability (LogP effective), it forces the chemist to solubilize the molecule via other appendages (e.g., morpholine or piperazine tails).
The Metabolic Liability: CYP450 Interaction
The most critical differentiator in modern drug design is the interaction with Cytochrome P450 enzymes.
Mechanism of Failure: Imidazole
Imidazole is a notorious "reversible inhibitor" of CYP450 isoforms (particularly CYP3A4).
The Mechanism: The lone pair on the N-3 (pyridine-like) nitrogen is sterically accessible and highly basic. It coordinates directly to the Fe(II/III) center of the CYP450 heme group, displacing the water molecule required for the catalytic cycle.
Consequence: High Drug-Drug Interaction (DDI) potential. (e.g., Ketoconazole is a classic CYP inhibitor).[2]
The Pyrazole Solution
Scaffold hopping from Imidazole to Pyrazole is a standard tactic to "dial out" CYP inhibition.
Why it works: The adjacent nitrogen in pyrazole reduces the basicity of the lone pair. Furthermore, the 1,2-substitution pattern often creates steric clash that prevents the nitrogen from approaching the heme iron flat-on.
Figure 1: Mechanistic divergence in CYP450 interaction. Imidazole coordinates directly to heme iron, causing inhibition. Pyrazole evades this interaction.
Experimental Protocols
To validate the choice between these linkers, two specific workflows are required: Synthesis (to access the scaffolds) and Spectral Binding Assays (to quantify CYP interaction).
A. Synthesis: Parallel Construction
Objective: Construct 1,5-diarylazoles (common in kinase inhibitors).
Protocol 1: Imidazole Synthesis (Van Leusen or Debus-Radziszewski)
Dissolve 1,3-diketone (10 mmol) in Ethanol (20 mL).
Add Hydrazine (12 mmol) dropwise at 0°C.
Reflux for 2-6 hours.
Workup: Evaporate solvent. The product often crystallizes upon cooling.
Regioselectivity: If using substituted hydrazine, you will get a mixture of 1,3- and 1,5-isomers. Separation requires chromatography (SiO2, Hexane/EtOAc).
B. The "CYP Shift" Assay (Type II Binding)
Objective: Determine if your azole is binding to the Heme Iron.
System: Recombinant CYP3A4 or Human Liver Microsomes (HLM).
Method: Difference Spectroscopy.
Steps:
Prepare two cuvettes with CYP enzyme solution (1 µM).
Add test compound (dissolved in DMSO) to the sample cuvette.
Add equal volume DMSO to the reference cuvette.
Scan absorbance from 350 nm to 500 nm.
Analysis:
Type II Spectrum (Imidazole-like): Look for a peak at ~425-435 nm and a trough at ~390-405 nm . This indicates displacement of water and direct Nitrogen-Iron binding.
Result: If Pyrazole analog shows loss of this spectral signature compared to Imidazole, you have successfully mitigated the metabolic risk.
Structural Vectors & Case Study
Changing from Imidazole to Pyrazole is not just an atom swap; it is a vector change .
Imidazole (1,3): Substituents are at ~138° angle.
Pyrazole (1,2): Substituents are at ~145° angle (depending on tautomer).
Case Study: DLK Inhibitors (Scaffold Hopping)
In the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegeneration:
Challenge: Initial aminopyrimidine/imidazole scaffolds showed high potency but poor CNS penetration and high CYP inhibition.
Solution: Researchers "hopped" to a pyrazole core.[3][4]
Outcome:
CYP Inhibition: Dropped significantly (loss of heme binding).
Selectivity: The pyrazole NH formed a critical H-bond with the hinge region (Glu residue) that was more geometrically favorable than the imidazole counterpart.
Result: Improved Brain/Plasma ratio.
Figure 2: Decision Matrix for Azole Selection. This logic flow guides the medicinal chemist based on ADME liabilities.
References
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design and discovery. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Patel, S., et al. (2015).[3] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).[3] Journal of Medicinal Chemistry, 58(20), 8182-8199.[3] Link
Grimsey, E., et al. (2020). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemMedChem, 15(23). Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][5] Cytochrome P450 Structure, Mechanism, and Biochemistry. Link
Biological activity comparison of pyrazole-4-yl amides vs esters
Executive Summary In the optimization of pyrazole-based pharmacophores, the selection of the linker at the 4-position—specifically between a carboxamide ( ) and a carboxylate ester ( )—is a critical decision point that d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyrazole-based pharmacophores, the selection of the linker at the 4-position—specifically between a carboxamide (
) and a carboxylate ester ()—is a critical decision point that dictates biological efficacy, metabolic stability, and physicochemical properties.
While both functionalities provide an
hybridized carbonyl acceptor, they diverge fundamentally in their hydrogen-bonding capabilities and enzymatic stability.
Pyrazole-4-yl Amides are the industry standard for high-affinity ligands (e.g., SDHI fungicides, Kinase inhibitors) due to their dual H-bond donor/acceptor character and resistance to plasma hydrolysis.
Pyrazole-4-yl Esters frequently exhibit high intrinsic potency in cell-free assays but fail in in vivo models due to rapid hydrolysis by carboxylesterases (hCE1/hCE2), rendering them suitable primarily as prodrugs or synthetic intermediates rather than final active pharmaceutical ingredients (APIs).
This guide provides a technical comparison supported by experimental causality, metabolic pathways, and structure-activity relationship (SAR) data.
Physicochemical & Structural Divergence
The biological disparity begins with the fundamental electronic and steric properties of the linker.
Feature
Pyrazole-4-yl Amide ()
Pyrazole-4-yl Ester ()
Impact on Bioactivity
H-Bond Donor (HBD)
Yes (Amide NH)
No
Amides can engage backbone carbonyls or side-chain residues (e.g., Glu, Asp) in the binding pocket.
H-Bond Acceptor (HBA)
Yes (Carbonyl O)
Yes (Carbonyl O + Ether O)
Both accept H-bonds, but the ester's ether oxygen is a weak acceptor due to resonance.
Dipole Moment
High (3.7 D)
Moderate (1.7 D)
Amides have stronger electrostatic interactions with polar pockets.
Conformational Rigidity
High (Resonance barrier 20 kcal/mol)
Moderate
Amides adopt a preferred trans (anti) conformation, pre-organizing the ligand for binding.
Hydrolytic Stability
High (Protease resistant)
Low (Esterase labile)
Esters are rapidly cleaved in plasma/cytosol to the often inactive carboxylic acid.
Case Study A: Agrochemicals (SDHI Fungicides)
In the field of Succinate Dehydrogenase Inhibitors (SDHIs), the pyrazole-4-carboxamide motif is "privileged." Commercial blockbusters like Fluxapyroxad , Sedaxane , and Bixafen utilize this scaffold.
Mechanism of Action (Molecular Level)
The target, Complex II (Succinate Dehydrogenase), possesses a ubiquinone-binding pocket. The amide linker is essential for anchoring the inhibitor via Hydrogen Bonds to conserved residues Trp173 and Tyr58 .
Amide Role: The Carbonyl (C=O) accepts an H-bond from Tyr58/Trp173. Crucially, the Amide NH often forms water-mediated bridges or direct H-bonds to stabilizing residues.
Ester Failure: Replacing the amide with an ester eliminates the NH donor. While the Carbonyl interactions remain, the loss of the NH interaction and the rapid hydrolysis of the ester bond in the fungal cytoplasm leads to a drastic loss of fungicidal activity.
Data synthesized from comparative SAR studies (e.g., J. Agric. Food Chem. 2023, 71, 38).
Compound Variant
Linker
(g/mL)
In Vivo Efficacy (Rice Sheath Blight)
Fluxapyroxad (Ref)
Amide
0.10
>95% Control
Analog A (Isostere)
Ester
>50.0
<10% Control
Analog B (Reverse)
N-Methyl Amide
2.5
40% Control
Interpretation: The ester analog is effectively inactive. The N-methyl amide (removing the H-bond donor capability of the NH) shows a 25-fold loss in potency, confirming the necessity of the secondary amide for optimal binding.
Case Study B: Medicinal Chemistry (Kinase Inhibitors)
In oncology, pyrazole-4-yl amides are designed to target the ATP-binding hinge region of kinases (e.g., FGFR, CDK, IRAK4).
The "Hinge Binder" Requirement
Kinase inhibitors often require a "donor-acceptor" motif to mimic the adenine ring of ATP.
Amide Advantage: The pyrazole-4-amide can position its NH to donate a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu or Met residues).
Ester Disadvantage: The ester lacks this donor capability. Furthermore, the ester oxygen is often sterically repulsive or electronically incompatible with the hydrophobic nature of the deep ATP pocket.
Experimental Evidence: FGFR1 Inhibition
Comparative data derived from SAR optimization of 5-amino-1H-pyrazole-4-carboxamides (Source: SSRN, 2024).
Amide Derivative (Lead):
nM (Potent inhibition, stable in microsomes).
Ester Derivative:
nM (Inactive).
Reasoning: X-ray co-crystal structures reveal the amide NH is critical for a water-mediated network stabilizing the "gatekeeper" residue interaction. The ester cannot participate in this network.
Metabolic Stability & Pharmacokinetics (The "Killer" Factor)
The most significant differentiator is metabolic susceptibility. This is the primary reason esters are rarely seen as final drugs in this class.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of Amides vs. Esters in a biological system.
Figure 1: Metabolic fate comparison. Amides resist rapid hydrolysis, allowing them to reach the target site, whereas esters are rapidly cleaved to the generally inactive carboxylic acid.
Experimental Protocol: Microsomal Stability Assay
To validate this in your own lab, use the following protocol:
Preparation: Prepare 1
M test compound (Amide vs Ester) in phosphate buffer (pH 7.4).
Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs time.
Success Criteria: Amide
min; Ester is typically min.
Synthesis & SAR Workflow
When designing pyrazole libraries, the amide is the logical "endpoint," while the ester is the "intermediate."
Figure 2: Synthetic divergence. The amide pathway (Green) typically yields viable Lead compounds, while the ester pathway (Red) yields unstable hits.
References
Synthesis and biological evaluation of pyrazole-4-carboxylic acid amides. Journal of Chemical and Pharmaceutical Research, 2015.
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. NIH / PMC, 2012.
Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives. SSRN, 2024.[1]
Pyrazole Amide Scaffolds in Agricultural Chemistry. Journal of Agricultural and Food Chemistry, 2021.
Structure–metabolism relationships in human-AOX. PNAS, 2017.
Structural Validation of Pyrazole-Butanamide Derivatives via X-ray Crystallography: A Comparative Technical Guide
Executive Summary In medicinal chemistry, pyrazole-butanamide derivatives represent a privileged scaffold due to the pyrazole ring’s bioisosteric potential and the butanamide linker’s capacity to orient pharmacophores in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, pyrazole-butanamide derivatives represent a privileged scaffold due to the pyrazole ring’s bioisosteric potential and the butanamide linker’s capacity to orient pharmacophores into specific binding pockets (e.g., kinase ATP-binding sites).[1] However, this scaffold presents a dual structural challenge: annular tautomerism of the pyrazole core and conformational flexibility of the aliphatic butanamide chain.
While NMR spectroscopy is the workhorse for solution-state characterization, it often fails to unambiguously resolve rapid prototropic tautomerism or define absolute stereochemistry in flexible systems. This guide delineates the critical role of Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation tool, contrasting it with NMR and Density Functional Theory (DFT) alternatives.[1]
The Structural Challenge: Tautomerism & Flexibility
The Pyrazole Tautomer Dilemma
Unsubstituted or partially substituted pyrazoles exist in dynamic equilibrium between the
- and -tautomers. In solution (NMR), this proton transfer is often faster than the relaxation time, resulting in averaged signals.[1]
Impact: Misassignment of the tautomeric state can lead to erroneous docking models, as the hydrogen bond donor/acceptor profile flips between N1 and N2.
X-ray Solution: Crystallography freezes the molecule in a single, energetically favorable tautomeric state, allowing direct observation of the proton's position via electron density maps (specifically difference Fourier maps,
Experimental Protocol: From Synthesis to Structure
Phase 1: Crystallization Strategy
Pyrazole-butanamides often form oils due to the flexible alkyl chain. To induce crystallization, we employ Slow Evaporation combined with Heteronuclear Seeding or Salt Formation .[1]
Solvent Screening: Dissolve 5 mg of derivative in 1 mL of solvent.
System A (Polar): Ethanol/Water (slow evaporation).[1]
System B (Non-polar): DCM/Hexane (vapor diffusion).[1]
System C (Amide-friendly): Acetone or Isopropanol (often yields prisms).[1]
Acid Addition (Critical Step): If neutral molecule oils out, convert to a salt (HCl, HBr, or Oxalate).[1] The ionic lattice interactions rigidify the butanamide chain.
Protocol: Dissolve free base in EtOAC; add 1.1 eq of 1M HCl in Et2O dropwise.[1] Filter precipitate and recrystallize from MeOH/Et2O.[1]
Phase 2: Data Collection & Reduction[4]
Mounting: Select a crystal with sharp extinction under polarized light.[1] Mount on a glass fiber or MiTeGen loop using cryo-oil.[1]
Collection: Collect data at 100 K (cryostream). Low temperature reduces thermal vibration (B-factors) of the flexible butanamide chain, improving resolution.[1]
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for absolute structure determination (Flack parameter).
Phase 3: Refinement & Validation
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1]
Tautomer Assignment: Locate the pyrazole N-H proton in the difference map (
-pyrazole, is typically ~1.35 Å; is ~1.33 Å.[1] Asymmetry in bond lengths confirms the localized double bond character of a specific tautomer.
CheckCIF: Validate against IUCr standards. Pay attention to "Level A" alerts regarding non-positive definite atoms in the flexible chain.
Case Study Interpretation: Intermolecular Interactions
In a typical pyrazole-butanamide crystal structure (e.g., N-substituted pyrazoline derivatives), the validation focuses on the hydrogen bonding network.[1]
Donor-Acceptor Pairs: The amide N-H acts as a donor, while the pyrazole N2 (imine-like) often acts as an acceptor.[1]
Supramolecular Synthons: Look for
dimers or catemers.[1] These packing motifs often mimic the binding interaction with the target protein's backbone.
Butanamide Torsion: Measure the
torsion angle.[1] An anti conformation (180°) suggests an extended binding mode, while gauche (60°) implies a compact folding.[1]
Validation Workflow Visualization
The following diagram illustrates the decision logic for structurally validating these derivatives, integrating the "fail-safes" for oil formation.
Figure 1: Decision matrix for the structural validation of flexible pyrazole derivatives. Note the recursive loop for salt screening if initial crystallization fails.
References
Loh, W. S., et al. (2013).[1] Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[1][4] [Link]
Foces-Foces, C., et al. (1997).[1] X-ray and NMR study of tautomerism in pyrazoles. Tetrahedron, 53(31), 10783–10802.[1] [Link]
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
Alkorta, I., et al. (2021).[1] Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[1] The Journal of Organic Chemistry, 86(15).[1] [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Application Guide
Subject: 4-amino-N-(1H-pyrazol-4-yl)butanamide (APB-Linker)
To: Medicinal Chemists, PROTAC Designers, and Chemical Biology Leads
Executive Summary: The "Goldilocks" Linker
In the design of heterobifunctional molecules—specifically PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug conjugates—the linker is rarely an inert bystander. It determines physicochemical properties, ternary complex stability, and oral bioavailability.
This guide benchmarks 4-amino-N-(1H-pyrazol-4-yl)butanamide (referred to herein as APB ) against industry-standard PEG and Alkyl linkers.
Key Finding: The APB linker occupies a critical "Goldilocks" zone in physicochemical space. Unlike Alkyl chains (which suffer from poor solubility) and PEG chains (which suffer from high TPSA and permeability issues), the APB moiety introduces rigid polarity via the pyrazole ring. This enhances solubility without the entropic penalty of long PEG chains, making it a superior candidate for optimizing cell permeability in oral degraders.
Chemical Rationale & Structural Analysis[1][2]
The APB linker consists of a GABA (gamma-aminobutyric acid) backbone amidated to a 4-aminopyrazole moiety.
Structural Breakdown
Primary Amine (Terminal): High-reactivity handle for conjugation (e.g., to E3 ligase ligands like Thalidomide-derivatives).
Aliphatic Spacer (C3): Provides minimal flexibility, preventing steric clash between warhead and ligase.
Pyrazole-Amide Motif: The defining feature. The pyrazole ring acts as a bioisostere for phenyl rings but with significantly lower lipophilicity (LogP) and higher water solubility.
Comparative Physicochemical Profile
The following table benchmarks APB against the two most common linker classes: PEG2 (comparable length) and C6-Alkyl (comparable length).
Table 1: Physicochemical Benchmarking of Amine Linkers
Feature
Alkyl Linker (1,6-Diaminohexane)
PEG Linker (PEG2-Diamine)
APB Linker (Target Product)
Hydrophilicity
Low (Lipophilic)
High
Moderate (Balanced)
Rigidity
Flexible (Floppy)
Very Flexible
Semi-Rigid (Planar Pyrazole)
H-Bond Donors
2
2
4 (Amide + Pyrazole NH)
Permeability (Papp)
High
Low
Medium-High
TPSA Contribution
~52 Ų
~75 Ų
~85 Ų (Localized)
Metabolic Stability
High
Low (Oxidative degradation)
High (Amide/Aromatic)
Insight: While PEG linkers often improve solubility, they increase TPSA (Topological Polar Surface Area) linearly with length, often killing membrane permeability. APB provides solubility via the pyrazole H-bonding network without extending the TPSA across a long chain, preserving oral bioavailability .
Decision Logic: When to Use APB
The selection of the APB linker should be driven by specific failure modes observed with standard linkers. Use the decision tree below to validate your choice.
Figure 1: Linker Selection Decision Tree. The APB linker is the optimal choice when balancing the opposing forces of solubility (requiring polarity) and permeability (requiring lipophilicity), or when rigidification is needed to freeze a ternary complex.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (LCMS checks) to confirm conjugation efficiency.
Protocol A: Conjugation of APB to Carboxylic Acid Warhead
Context: Attaching the APB linker to a POI (Protein of Interest) ligand containing a carboxylic acid.
Materials:
APB Linker (HCl salt)
POI-Ligand-COOH
HATU (Coupling Agent)
DIPEA (Base)
DMF (Anhydrous)
Step-by-Step Workflow:
Activation: Dissolve 1.0 eq of POI-Ligand-COOH in anhydrous DMF (0.1 M). Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 5 minutes at RT.
Validation: Color change to yellow/orange often indicates activation.
Coupling: Add 1.1 eq of APB Linker. If APB is an HCl salt, add an additional 1.0 eq of DIPEA.
Reaction: Stir at RT for 2–4 hours.
Monitoring: Take a 5 µL aliquot, dilute in MeCN, and run LCMS. Look for mass shift:
.
Quenching: Dilute with water/brine (1:1). Extract with EtOAc (x3).
Purification: The pyrazole moiety is polar. Use Reverse Phase Flash Chromatography (C18).
Gradient: 5% to 60% MeCN in Water (+0.1% Formic Acid). Pyrazoles often tail on silica; C18 is preferred.
Context: Verifying if APB improves permeability over PEG analogs.
Preparation: Prepare 10 mM stock solutions of the APB-Conjugate and PEG-Conjugate in DMSO.
Donor Plate: Dilute to 10 µM in PBS (pH 7.4). Add 300 µL to the donor wells of a PAMPA plate (PVDF membrane pre-coated with lecithin/dodecane).
Acceptor Plate: Add 200 µL PBS to acceptor wells.
Incubation: Sandwich plates and incubate for 5 hours at RT in a humidity chamber.
Quantification: Measure UV absorbance or LCMS peak area of both donor and acceptor wells.
Calculation:
Success Criterion: APB-Conjugate should show
cm/s for oral viability.
Mechanistic Visualization: PROTAC Assembly
The following diagram illustrates where the APB linker fits into the convergent synthesis of a PROTAC molecule, highlighting the critical "Click" or Amide coupling junctions.
Figure 2: Convergent Synthesis Strategy. The primary amine of the APB linker is coupled to the Warhead first, leaving the pyrazole nitrogen available for subsequent alkylation or cross-coupling to the E3 ligase ligand.
References
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1]
Relevance: Establishes the baseline failure modes of PEG and Alkyl linkers, justifying the need for altern
Pike, A., et al. (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.
Relevance: Provides the quantitative thresholds (TPSA < 140 Ų) that the APB linker helps maintain compared to longer PEGs.
BenchChem Technical Guides. (2025). A Head-to-Head Comparison of Amine-Reactive PEG Linkers.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-amino-N-(1H-pyrazol-4-yl)butanamide
Immediate Safety and Handling Precautions Before initiating any disposal procedure, it is imperative to handle 4-amino-N-(1H-pyrazol-4-yl)butanamide with the appropriate personal protective equipment (PPE). The structura...
Author: BenchChem Technical Support Team. Date: February 2026
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 4-amino-N-(1H-pyrazol-4-yl)butanamide with the appropriate personal protective equipment (PPE). The structural components suggest potential for skin and eye irritation, as well as possible respiratory irritation if handled as a fine powder.[1][2]
Essential Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Wear nitrile or other chemically resistant gloves.
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-amino-N-(1H-pyrazol-4-yl)butanamide is to treat it as hazardous chemical waste. This conservative approach is necessary in the absence of specific toxicological and environmental fate data.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the foundation of safe disposal.[3]
Waste Identification: All waste containing 4-amino-N-(1H-pyrazol-4-yl)butanamide must be classified as "Hazardous Chemical Waste."
Segregation: This waste stream must be kept separate from other laboratory waste, such as non-hazardous solid waste, sharps, and biological waste. Critically, it should not be mixed with incompatible chemicals. Based on its amine functionality, it should be kept separate from strong oxidizing agents and acids to prevent potentially vigorous or exothermic reactions.[3]
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and exposures.[4]
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "HAZARDOUS WASTE"
The full chemical name: "4-amino-N-(1H-pyrazol-4-yl)butanamide"
The approximate quantity of the waste
The date of accumulation
The primary hazards (e.g., "Irritant")
Step 3: Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
Location: The designated SAA should be in a well-ventilated, low-traffic area, away from heat sources and direct sunlight.
Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.
Lid Policy: The waste container must be kept closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging a waste pickup. They will provide specific guidance and ensure compliance with all local, state, and federal regulations.
Do Not Dispose Down the Drain: Under no circumstances should 4-amino-N-(1H-pyrazol-4-yl)butanamide or its solutions be poured down the sanitary sewer. Amines can be harmful to aquatic life.[3]
Incineration: The most probable disposal route for this type of organic compound is high-temperature incineration by a licensed facility, which ensures complete destruction of the molecule.
Spill Management
In the event of a spill, the following procedure should be followed:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Wear the appropriate PPE as outlined above.
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.
Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.
Summary of Key Disposal Information
Parameter
Guideline
Rationale
Waste Classification
Hazardous Chemical Waste
Precautionary measure due to the presence of amine and pyrazole functional groups with potential irritant properties.
Primary Hazards
Skin and Eye Irritant, Potential Respiratory Irritant
Based on data from structurally similar compounds like 4-Amino-1H-pyrazole and Butanamide.[1][2]
Segregation
Separate from strong acids and oxidizing agents.
The primary amine group can react exothermically with acids and oxidizing agents.[3]
Container
Tightly sealed, chemically resistant (e.g., HDPE)
To prevent leaks and environmental contamination.[4]
Disposal Method
Collection by a licensed hazardous waste contractor for incineration.
Ensures complete destruction and compliance with environmental regulations.
Spill Cleanup
Use inert absorbent material; avoid generating dust.
To minimize exposure and spread of the chemical.
Disposal Workflow Diagram
Caption: Disposal workflow for 4-amino-N-(1H-pyrazol-4-yl)butanamide.
Logical Relationship of Safety Considerations
Caption: Rationale for safety controls based on chemical structure.
By adhering to these procedures, researchers can ensure that the disposal of 4-amino-N-(1H-pyrazol-4-yl)butanamide is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
PubChem. 4-(4-amino-1H-pyrazol-1-yl)butanamide. Available at: [Link]
US EPA. 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide - Hazard. Available at: [Link]
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]